NEP1-40 -

NEP1-40

Catalog Number: EVT-8196680
CAS Number:
Molecular Formula: C206H324N56O65
Molecular Weight: 4625 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

NEP1-40 is classified as a neuroprotective agent and is primarily sourced from the Nogo-A protein, which is expressed in oligodendrocytes and plays a significant role in myelin sheath formation. The peptide is synthesized through recombinant DNA technology or chemical synthesis methods, allowing for controlled production for research and therapeutic applications.

Synthesis Analysis

Methods of Synthesis

The synthesis of NEP1-40 can be achieved through various methods:

  1. Chemical Synthesis: Utilizing solid-phase peptide synthesis (SPPS), NEP1-40 can be constructed by sequentially adding amino acids to a growing chain, followed by cleavage from the resin and purification.
  2. Recombinant DNA Technology: This method involves cloning the gene encoding NEP1-40 into an expression vector, transforming it into a suitable host (like E. coli), and inducing expression to produce the peptide.

Technical Details

In studies, the purity and yield of synthesized NEP1-40 are often confirmed using high-performance liquid chromatography (HPLC) and mass spectrometry. For example, one study reported a conjugation rate of NEP1-40 with nanoparticles reaching approximately 70%, demonstrating effective integration into drug delivery systems .

Molecular Structure Analysis

Structure of NEP1-40

NEP1-40 consists of 40 amino acids, with a specific sequence that allows it to interact with Nogo receptors on neurons. The structure is characterized by:

  • Amino Acid Composition: Contains hydrophobic and hydrophilic residues that contribute to its interaction with lipid membranes and receptors.
  • Conformation: Predicted secondary structures may include alpha-helices or beta-sheets, influencing its biological activity.
Chemical Reactions Analysis

Reactions Involving NEP1-40

NEP1-40 participates in several biochemical reactions:

  1. Binding to Nogo Receptors: The primary reaction involves NEP1-40 binding to Nogo receptors on neurons, which leads to the activation of intracellular signaling pathways that promote axonal growth.
  2. Interaction with Nanoparticles: In drug delivery applications, NEP1-40 can be conjugated to nanoparticles, enhancing their uptake in neural tissues.

Technical Details of Reactions

The binding affinity of NEP1-40 to its receptors has been studied using various assays, including surface plasmon resonance (SPR) and competitive binding assays. These studies help elucidate the kinetics and thermodynamics of receptor-ligand interactions.

Mechanism of Action

Process of Action

NEP1-40 promotes nerve regeneration through several mechanisms:

  • Inhibition of Nogo-A Signaling: By blocking the inhibitory effects of Nogo-A on axonal growth cones.
  • Upregulation of Growth Factors: It enhances the expression of growth-associated proteins such as GAP-43 and MAP-2, which are crucial for neuronal plasticity and repair following injury .

Data Supporting Mechanism

Experimental models have shown that administration of NEP1-40 leads to significant improvements in myelin repair and axonal regeneration in ischemic conditions. For instance, studies have demonstrated increased levels of GAP-43 and MAP-2 in treated rats compared to controls .

Physical and Chemical Properties Analysis

Physical Properties

NEP1-40 is typically presented as a white powder or lyophilized form. It is soluble in aqueous solutions at physiological pH levels.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature.
  • Solubility: Soluble in water and common biological buffers.

Relevant analyses often include HPLC for purity assessment and mass spectrometry for molecular weight confirmation.

Applications

Scientific Uses

NEP1-40 has several promising applications in neuroscience research and therapeutic development:

  1. Neuroprotection: Used in studies aimed at protecting neurons from degeneration following ischemic events or trauma.
  2. Regenerative Medicine: Investigated as a treatment option for spinal cord injuries and other neurological disorders by promoting myelin repair.
  3. Drug Delivery Systems: Incorporated into nanoparticle formulations to enhance targeted delivery of therapeutic agents to neural tissues .
Introduction to NEP1-40 in Neuroregenerative Research

Biological Context of Nogo-A/Nogo Receptor Signaling in Central Nervous System Injury

The limited regenerative capacity of the adult mammalian central nervous system following injury is significantly influenced by myelin-associated inhibitory factors. Among these, Nogo-A—a membrane protein predominantly expressed by oligodendrocytes—serves as a principal inhibitor of axonal regrowth and functional recovery. Nogo-A exerts its inhibitory effects primarily through a 66-amino acid extracellular loop domain (Nogo-66), which engages the Nogo-66 receptor (NgR1) on neuronal surfaces [1] [6]. This receptor-ligand interaction activates intracellular signaling cascades, notably involving RhoA and ROCK (Rho-associated kinase), culminating in growth cone collapse and cytoskeletal destabilization [4] [10].

NgR1 functions as a convergence point for multiple myelin-derived inhibitors, including myelin-associated glycoprotein (MAG) and oligodendrocyte myelin glycoprotein (OMgp) [1] [6]. These molecules collectively establish a non-permissive environment for axonal regeneration after spinal cord injury, stroke, or other forms of central nervous system trauma. Beyond its neuronal expression, NgR1 is also present on microglia, where it mediates pro-inflammatory responses upon Nogo-66 binding, further exacerbating the injury milieu through the release of cytokines such as tumor necrosis factor-alpha and interleukin-1β via nuclear factor-kappa B and signal transducer and activator of transcription 3 pathways [4].

Table 1: Key Inhibitory Molecules in Central Nervous System Myelin and Their Receptors

Inhibitory MoleculePrimary ReceptorCellular ExpressionDownstream Signaling
Nogo-A (Nogo-66 domain)NgR1 (with p75/LINGO-1 or TROY)Oligodendrocytes, select neuronsRhoA/ROCK, growth cone collapse
Myelin-associated glycoproteinNgR1 complexOligodendrocytesRhoA activation
Oligodendrocyte myelin glycoproteinNgR1 complexOligodendrocytesRhoA/ROCK pathway
Nogo-A-24/C39 domainsPirB (paired immunoglobulin-like receptor B)OligodendrocytesCytoskeletal rearrangement

NEP1-40 as a Competitive NgR Antagonist: Mechanism of Action and Historical Development

NEP1-40 (Nogo extracellular peptide residues 1–40) emerged as a pioneering therapeutic peptide designed to competitively antagonize the Nogo-66–NgR1 interaction. Synthesized as a soluble 40-amino acid fragment corresponding to the amino-terminal region of Nogo-66, NEP1-40 binds with high affinity to NgR1’s leucine-rich repeat domain, thereby preventing endogenous Nogo-66 from engaging the receptor [2] [6]. This blockade interrupts the inhibitory signaling cascade, permitting reactivation of intrinsic axonal growth mechanisms [1] [7].

Historically, the development of NEP1-40 followed seminal studies demonstrating that the monoclonal antibody IN-1 against Nogo-A enhanced corticospinal tract regeneration and functional recovery in rodent spinal cord injury models [1] [10]. As a targeted molecular intervention, NEP1-40 represented a significant advancement by specifically disrupting a defined ligand-receptor axis. Crucially, NEP1-40 inhibits not only Nogo-66 but also the binding of MAG and OMgp to NgR1, providing broad-spectrum antagonism of myelin-derived inhibition [6] [7]. Structural analyses confirm that Nogo-66 contains multiple interaction sites for NgR1 and PirB. While a multi-domain Nogo-22 fragment (encompassing Nogo-A-24, Nogo-66, and Nogo-C39) exhibits greater inhibitory potency than Nogo-66 alone, NEP1-40 effectively neutralizes this activity primarily through NgR1 sequestration [6].

Table 2: Structural and Functional Properties of NEP1-40

PropertyDescriptionFunctional Consequence
OriginAmino-terminal residues 1–40 of Nogo-66Competes with full-length Nogo-66 for NgR1 binding
Target SpecificityNgR1 leucine-rich repeat domainBlocks Nogo-66, MAG, and OMgp signaling
Downstream EffectsPrevents RhoA/ROCK activationReduces growth cone collapse, promotes cytoskeletal dynamics
Cross-reactivityDoes not bind PirB significantlyNgR1-dependent actions dominate in mature neurons

Rationale for Targeting Axonal Growth Inhibition in Spinal Cord and Cerebral Injuries

The strategic inhibition of NgR1 signaling via NEP1-40 is predicated on compelling preclinical evidence that neutralizing myelin-associated inhibitors facilitates axonal plasticity and partial functional recovery. In spinal cord injury models, intact corticospinal or rubrospinal tracts rostral to a lesion retain an intrinsic—though suppressed—capacity for regeneration. For instance, intrathecal infusion of NEP1-40 after cervical lateral funiculotomy in rats reduced axonal dieback of rubrospinal tract fibers, increased serotonergic fiber density around the lesion, and improved gait coordination and forelimb function [1]. Critically, systemic delivery of NEP1-40 initiated up to 7 days post-injury in mice enhanced corticospinal axon sprouting and serotonergic fiber density caudal to a thoracic dorsal hemisection, accompanied by significant locomotor improvements on the Basso Mouse Scale [3] [7]. This delayed efficacy indicates a clinically relevant therapeutic window where the regenerative potential of injured axons persists beyond the acute phase.

The rationale extends to cerebral pathologies. In a rat model of middle cerebral artery occlusion-induced stroke, intracerebroventricular NEP1-40 administration attenuated Nogo-A upregulation in oligodendrocytes, preserved myelin basic protein expression, and elevated plasticity-associated proteins (growth-associated binding protein 43 and microtubule-associated protein 2) [2]. This correlated with diminished infarct volume and enhanced neural rewiring. Furthermore, genetically engineered neural stem cells overexpressing NEP1-40 exhibited enhanced neuronal differentiation and accelerated axon regeneration in co-culture with injured neurons, achieved through suppression of the Nogo-A/NgR1/LIM kinase/cofilin pathway [5]. These multi-modal actions—neuroprotection, axonal growth facilitation, and immunomodulation—underscore why NgR1 antagonism remains a pivotal strategy in neuroregenerative research.

Properties

Product Name

NEP1-40

IUPAC Name

4-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-5-carbamimidamidopentanoyl)amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[1-[[1-[[5-amino-1-[[6-amino-1-[[1-[[1-[[4-amino-1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C206H324N56O65

Molecular Weight

4625 g/mol

InChI

InChI=1S/C206H324N56O65/c1-23-104(15)163(258-169(292)109(20)226-174(297)126(59-67-148(210)272)240-201(324)166(107(18)26-4)261-199(322)160(101(9)10)255-153(277)92-223-171(294)120(41-30-33-75-207)230-186(309)138(86-115-51-57-119(271)58-52-115)249-202(325)165(106(17)25-3)260-182(305)121(228-111(22)268)44-36-78-220-205(215)216)200(323)241-128(61-69-150(212)274)178(301)232-123(43-32-35-77-209)176(299)251-144(95-265)195(318)247-140(89-159(288)289)190(313)234-125(62-70-154(278)279)172(295)222-91-152(276)229-141(87-116-90-219-98-224-116)204(327)262-80-38-46-147(262)196(319)248-137(83-112-39-28-27-29-40-112)185(308)233-124(45-37-79-221-206(217)218)173(296)225-108(19)168(291)242-135(84-113-47-53-117(269)54-48-113)187(310)244-133(81-99(5)6)184(307)236-131(65-73-157(284)285)181(304)252-143(94-264)192(315)238-132(66-74-158(286)287)183(306)256-161(102(11)12)197(320)227-110(21)170(293)259-164(105(16)24-2)203(326)254-146(97-267)193(316)237-129(63-71-155(280)281)179(302)235-130(64-72-156(282)283)180(303)243-134(82-100(7)8)191(314)257-162(103(13)14)198(321)239-127(60-68-149(211)273)177(300)231-122(42-31-34-76-208)175(298)245-136(85-114-49-55-118(270)56-50-114)188(311)253-145(96-266)194(317)246-139(88-151(213)275)189(312)250-142(93-263)167(214)290/h27-29,39-40,47-58,90,98-110,120-147,160-166,263-267,269-271H,23-26,30-38,41-46,59-89,91-97,207-209H2,1-22H3,(H2,210,272)(H2,211,273)(H2,212,274)(H2,213,275)(H2,214,290)(H,219,224)(H,222,295)(H,223,294)(H,225,296)(H,226,297)(H,227,320)(H,228,268)(H,229,276)(H,230,309)(H,231,300)(H,232,301)(H,233,308)(H,234,313)(H,235,302)(H,236,307)(H,237,316)(H,238,315)(H,239,321)(H,240,324)(H,241,323)(H,242,291)(H,243,303)(H,244,310)(H,245,298)(H,246,317)(H,247,318)(H,248,319)(H,249,325)(H,250,312)(H,251,299)(H,252,304)(H,253,311)(H,254,326)(H,255,277)(H,256,306)(H,257,314)(H,258,292)(H,259,293)(H,260,305)(H,261,322)(H,278,279)(H,280,281)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H4,215,216,220)(H4,217,218,221)

InChI Key

OLEKMOOQFWTQGD-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.